molecular formula C8H15NO3 B13120552 O-Cyclobutyl-N-methyl-L-serine

O-Cyclobutyl-N-methyl-L-serine

Cat. No.: B13120552
M. Wt: 173.21 g/mol
InChI Key: BFRITKJPGLNNES-ZETCQYMHSA-N
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Description

O-Cyclobutyl-N-methyl-L-serine is a chemically modified derivative of the amino acid L-serine, featuring a cyclobutyl ether group at the hydroxyl (-OH) position and a methyl group at the amino (-NH2) position. Such modifications are common in peptide synthesis to enhance stability, modulate solubility, or introduce steric effects for targeted applications.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

(2S)-3-cyclobutyloxy-2-(methylamino)propanoic acid

InChI

InChI=1S/C8H15NO3/c1-9-7(8(10)11)5-12-6-3-2-4-6/h6-7,9H,2-5H2,1H3,(H,10,11)/t7-/m0/s1

InChI Key

BFRITKJPGLNNES-ZETCQYMHSA-N

Isomeric SMILES

CN[C@@H](COC1CCC1)C(=O)O

Canonical SMILES

CNC(COC1CCC1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Cyclobutyl-N-methyl-L-serine typically involves the protection of the serine hydroxyl group, followed by the introduction of the cyclobutyl group and subsequent deprotection. One common method involves the use of N-methylation and cyclobutylation reactions under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

O-Cyclobutyl-N-methyl-L-serine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

O-Cyclobutyl-N-methyl-L-serine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of O-Cyclobutyl-N-methyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl group can influence the compound’s binding affinity and selectivity, while the N-methyl group can affect its metabolic stability. These interactions can modulate various biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

The table below compares substituents and key properties of O-Cyclobutyl-N-methyl-L-serine with its analogs:

Compound Name O-Substituent N-Substituent Molecular Formula Molecular Weight (g/mol) Key Applications
This compound Cyclobutyl ether Methyl Not Available Not Available Hypothesized in peptide design
N-Acetyl-O-tert-butyl-L-serine tert-Butyl ether Acetyl C9H17NO4 203.24 Protecting group in synthesis
O-Benzyl-N-butyloxycarbonyl-L-serine Benzyl ether Butyloxycarbonyl (Boc) C15H19NO5 293.32 (estimated) Solid-phase peptide synthesis
O-Benzyl-L-serine ethyl ester Benzyl ether Dimethylaminomethylene C14H19NO3 249.31 (estimated) Intermediate in organic chemistry
Key Observations:
  • O-Substituent Effects :
    • Cyclobutyl groups may offer intermediate steric hindrance compared to bulky tert-butyl (in N-Acetyl-O-tert-butyl-L-serine) or aromatic benzyl groups. This could balance solubility and stability in peptide backbones.
    • Benzyl ethers (e.g., O-Benzyl derivatives) are widely used for hydroxyl protection due to their stability under acidic conditions, whereas tert-butyl ethers are labile under strong acids .

Physicochemical Properties

  • Boiling Points : O-Benzyl derivatives (e.g., O-Benzyl-L-serine ethyl ester) exhibit calculated boiling points of ~756 K, whereas tert-butyl analogs may have lower boiling points due to reduced molecular weight .
  • Solubility : Benzyl and tert-butyl groups enhance hydrophobicity, while cyclobutyl ethers (smaller ring strain than cyclopropane) might improve aqueous solubility compared to bulkier substituents.

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